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A novel ENL YEATS domain inhibitor, TDI-11055, shows significant efficacy in suppressing

leukemic cell growth in primary patient samples from Acute Myeloid Leukemia (AML),

particularly in subtypes with MLL rearrangements or NPM1 mutations. This guide provides a

comparative analysis of TDI-11055's performance against other targeted AML therapies,

supported by experimental data.

Executive Summary
TDI-11055, a potent and orally bioavailable small-molecule inhibitor of the ENL YEATS domain,

has demonstrated significant preclinical efficacy in AML.[1][2] By blocking the interaction of

ENL with acetylated histones, TDI-11055 displaces ENL from chromatin, leading to the

suppression of key oncogenic gene expression programs, including those driven by MYC and

HOXA9.[1][3] This targeted approach has shown profound inhibitory effects on the proliferation

and colony-forming ability of primary AML patient cells harboring MLL1 translocations and

NPM1 mutations.[1][4] This comparison guide evaluates the efficacy of TDI-11055 alongside

other targeted agents used in AML therapy, such as venetoclax and gilteritinib, and the

emerging class of SHP2 inhibitors.

Comparative Efficacy of TDI-11055 and Other
Targeted AML Therapies
The following tables summarize the available quantitative data on the efficacy of TDI-11055
and comparator drugs in primary AML patient samples or relevant AML subtypes.
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Table 1: Efficacy of TDI-11055 in Primary AML Patient Samples

Biomarker
Efficacy
Endpoint

Method Result Citation

MLL-rearranged

Colony

Formation

Inhibition

Colony Forming

Unit (CFU) Assay

Significant

concentration-

dependent

reduction in

colony formation

in 5 different

primary AML

samples.

NPM1-mutated

Colony

Formation

Inhibition

CFU Assay

Significant

concentration-

dependent

reduction in

colony formation

in 5 different

primary AML

samples.

[4]

MLL-rearranged

& NPM1-mutated

Gene Expression

Downregulation
RT-qPCR

Significant

downregulation

of MYC, HOXA9,

and MYB mRNA

levels with 1

µmol/L TDI-

11055 treatment.

[4]

MLL-rearranged

(MV4;11 cell line)

Cell Viability

(IC50)

Cell Viability

Assay

0.10 µM (8-day

viability)

Table 2: Comparative Efficacy of Alternative Targeted Therapies in AML
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Drug Target
Patient
Population

Efficacy
Endpoint

Result Citation

Venetoclax BCL2

NPM1-

mutated AML

with

molecular

failure

Molecular

Response

Rate

84% (≥1-log

reduction in

MRD)

[5]

NPM1-

mutated AML

with

molecular

failure

MRD

Negativity
71% [5]

Older

patients with

AML (in

combination

with HMA)

Overall

Response

Rate (ORR)

64% [6]

Gilteritinib FLT3

Relapsed/Ref

ractory FLT3-

mutated AML

Overall

Survival (OS)

Median OS:

9.3 months

(vs. 5.6

months with

chemotherap

y)

[7]

Relapsed/Ref

ractory FLT3-

mutated AML

Complete

Remission

(CR/CRh)

34% [7]

Relapsed/Ref

ractory FLT3-

mutated AML

(bridging to

transplant)

Complete

Remission
52.4% [8]
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SHP2

Inhibitors

(e.g., RMC-

4550)

SHP2

FLT3-ITD-

driven AML

(preclinical)

Apoptosis

Induction

Synergistic

with

venetoclax in

inducing

apoptosis.

[9]

FLT3-ITD-

driven AML

(preclinical)

Overcoming

Resistance

Helps

overcome

adaptive and

acquired

resistance to

FLT3 TKIs.

[10]

Mechanism of Action: TDI-11055 Signaling Pathway
TDI-11055 functions by directly inhibiting the YEATS domain of the ENL protein. This domain is

responsible for recognizing and binding to acetylated lysine residues on histone tails, a key

step in activating gene transcription. In AML subtypes with MLL rearrangements or NPM1

mutations, ENL is a critical component of transcriptional complexes that drive the expression of

oncogenes essential for leukemia maintenance. By blocking the ENL-histone interaction, TDI-
11055 displaces ENL and its associated transcriptional machinery, including the Super

Elongation Complex (SEC) and DOT1L, from chromatin.[11] This leads to a rapid decrease in

the transcription of key leukemogenic genes such as MYC, HOXA9, and MYB, ultimately

inducing cell differentiation and apoptosis.[2][3]
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Mechanism of TDI-11055 action in AML.

Experimental Protocols
Colony Forming Unit (CFU) Assay for Primary AML
Samples
This assay assesses the ability of single AML progenitor cells to proliferate and form colonies in

a semi-solid medium, a measure of their self-renewal capacity.

Cell Preparation: Primary AML patient bone marrow or peripheral blood mononuclear cells

are isolated using Ficoll-Paque density gradient centrifugation.

Cell Plating: A specified number of cells (e.g., 1 x 10^5 cells/mL) are suspended in a

methylcellulose-based medium (e.g., MethoCult™ H4434) supplemented with cytokines.

Treatment: TDI-11055 or a vehicle control (DMSO) is added to the cell suspension at various

concentrations.

Incubation: The cell-drug mixture is plated in duplicate or triplicate in 35 mm dishes and

incubated at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
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Colony Counting: Colonies, defined as clusters of 40 or more cells, are enumerated using an

inverted microscope. The percentage of colony inhibition is calculated relative to the vehicle

control.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis
This technique is used to quantify the mRNA levels of specific target genes, such as MYC,

HOXA9, and MYB.

Cell Treatment and RNA Extraction: Primary AML cells are treated with TDI-11055 or vehicle

control for a specified period. Total RNA is then extracted from the cells using a commercial

kit (e.g., RNeasy Mini Kit, Qiagen).

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA)

using a reverse transcriptase enzyme and random primers.

qRT-PCR Reaction: The cDNA is used as a template in a PCR reaction containing gene-

specific primers for the target genes (MYC, HOXA9, MYB) and a housekeeping gene (e.g.,

GAPDH or ABL1) for normalization. A fluorescent dye (e.g., SYBR Green) or a probe-based

system is used to detect the amplification of the PCR product in real-time.

Data Analysis: The relative expression of the target genes is calculated using the

comparative Ct (ΔΔCt) method, where the expression level in the treated samples is

normalized to the housekeeping gene and compared to the vehicle-treated control.

Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel

compound like TDI-11055 in primary AML patient samples.
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Workflow for testing TDI-11055 efficacy.
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Safety and Tolerability
Preclinical studies have indicated that TDI-11055 is orally bioavailable and was well-tolerated

in mouse models, with no overt toxicity observed at efficacious doses.[11] In contrast,

established therapies have known safety profiles:

Venetoclax: Common adverse events include nausea, diarrhea, neutropenia, and febrile

neutropenia.[6][12][13] Tumor lysis syndrome is a significant risk that requires careful

monitoring and management.[12]

Gilteritinib: Frequent grade 3 or higher adverse events include febrile neutropenia, anemia,

and thrombocytopenia.[7][14] Cardiac events and elevations in liver enzymes have also

been reported.[14][15]

SHP2 Inhibitors: The safety profile of SHP2 inhibitors in AML is still under investigation in

clinical trials. In studies of other cancers, common adverse effects include peripheral and

pulmonary edema, decreased ejection fraction, and cytopenias.[16][17]

Conclusion
TDI-11055 represents a promising new therapeutic agent for AML, particularly for patients with

MLL-rearranged or NPM1-mutated disease. Its targeted mechanism of action, potent preclinical

efficacy in primary patient samples, and favorable initial safety profile warrant further clinical

investigation. Head-to-head clinical trials will be necessary to definitively establish its

comparative efficacy and safety against current standard-of-care and other emerging targeted

therapies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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